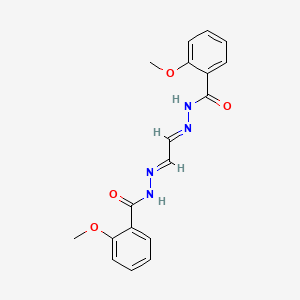
N',N''-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two methoxybenzohydrazide groups connected by an ethane-1,2-diylidenebis linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) typically involves the condensation reaction between ethane-1,2-dione and 2-methoxybenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often conducted under mild conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions. The reactions are usually performed in the presence of a suitable solvent and a catalyst.
Major Products Formed
Oxidation: Oxidation products may include corresponding oxides or other higher oxidation state compounds.
Reduction: Reduction products may include hydrazines or other reduced forms of the compound.
Substitution: Substitution reactions yield products with different functional groups replacing the methoxy groups.
科学研究应用
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
作用机制
The mechanism of action of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function. The specific pathways involved in its biological activity are still under investigation.
相似化合物的比较
Similar Compounds
- N’,N’'-(1E,2E)-2-buten-1-ylidene-5-chloro-2-methoxybenzohydrazide
- N’-[(E)-1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide
Uniqueness
N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(2-methoxybenzohydrazide) is unique due to its specific ethane-1,2-diylidenebis linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
属性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-methoxy-N-[(E)-[(2E)-2-[(2-methoxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide |
InChI |
InChI=1S/C18H18N4O4/c1-25-15-9-5-3-7-13(15)17(23)21-19-11-12-20-22-18(24)14-8-4-6-10-16(14)26-2/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11+,20-12+ |
InChI 键 |
XRPUCVKYEMAOAU-AYKLPDECSA-N |
手性 SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2OC |
规范 SMILES |
COC1=CC=CC=C1C(=O)NN=CC=NNC(=O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11560080.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11560083.png)
![3-({(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11560089.png)
![(2E)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11560092.png)
![1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11560096.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-(dibenzylamino)acetohydrazide](/img/structure/B11560110.png)
![2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11560113.png)
![4-(benzyloxy)-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11560127.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11560129.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11560134.png)
![N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide](/img/structure/B11560136.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11560141.png)
